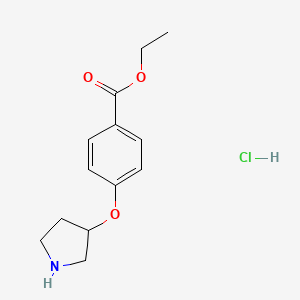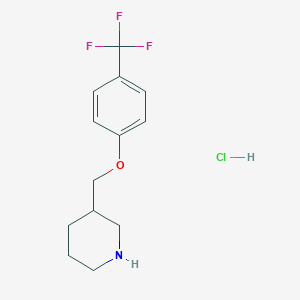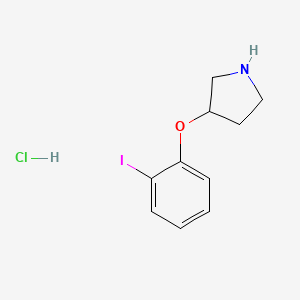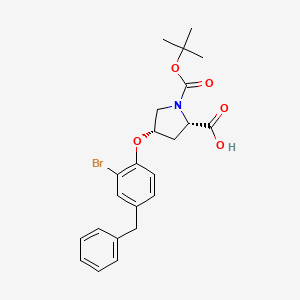
2-溴-6-氟-3-硝基苯甲酸
描述
2-Bromo-6-fluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
科学研究应用
2-Bromo-6-fluoro-3-nitrobenzoic acid has several applications in scientific research:
作用机制
Mode of Action
It’s known that benzoic acid derivatives can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with biological targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
生化分析
Biochemical Properties
2-Bromo-6-fluoro-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of complex molecules. The compound’s halogenated and nitro groups make it versatile for constructing biaryl structures commonly found in pharmaceuticals. It can undergo reactions such as Suzuki coupling, which is essential for creating biaryl structures. Additionally, 2-Bromo-6-fluoro-3-nitrobenzoic acid serves as a precursor for synthesizing pharmaceutical agents with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Cellular Effects
2-Bromo-6-fluoro-3-nitrobenzoic acid influences various cellular processes and cell types. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism . These interactions can result in alterations in cell growth, differentiation, and apoptosis, depending on the specific cellular context.
Molecular Mechanism
The molecular mechanism of 2-Bromo-6-fluoro-3-nitrobenzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s halogenated and nitro groups enable it to participate in various chemical reactions, such as electrophilic aromatic substitution . These reactions can lead to the formation of covalent bonds with target biomolecules, resulting in enzyme inhibition or activation. Additionally, 2-Bromo-6-fluoro-3-nitrobenzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-fluoro-3-nitrobenzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-fluoro-3-nitrobenzoic acid is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound may lead to cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-fluoro-3-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including organ toxicity and disruption of normal cellular functions . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
2-Bromo-6-fluoro-3-nitrobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation . These metabolic reactions can lead to the formation of metabolites with different biochemical properties. The presence of halogenated and nitro groups in the compound can influence its metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2-Bromo-6-fluoro-3-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s physicochemical properties, such as its solubility and molecular weight, affect its localization and accumulation in different cellular compartments . Transporters and binding proteins facilitate the movement of 2-Bromo-6-fluoro-3-nitrobenzoic acid across cell membranes and its distribution within tissues .
Subcellular Localization
The subcellular localization of 2-Bromo-6-fluoro-3-nitrobenzoic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The presence of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can determine the subcellular distribution of 2-Bromo-6-fluoro-3-nitrobenzoic acid . Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid involves several steps. One method starts from o-methylphenol, which undergoes a nitration reaction to selectively generate 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is finally oxidized under the action of an oxidant to form 2-fluoro-3-nitrobenzoic acid . Bromination of this intermediate results in the formation of 2-Bromo-6-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for 2-Bromo-6-fluoro-3-nitrobenzoic acid typically involve large-scale nitration, chlorination, fluorination, and bromination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters as coupling partners in the presence of a base like potassium carbonate.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Substitution reactions can introduce various functional groups onto the benzene ring.
Biphenyl Derivatives: Suzuki-Miyaura coupling produces biphenyl derivatives, which are valuable intermediates in organic synthesis.
相似化合物的比较
Similar Compounds
2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the fluorine atom.
2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the bromine atom.
2-Bromo-5-fluoro-3-nitrobenzoic acid: Similar structure with a different position of the fluorine atom
Uniqueness
2-Bromo-6-fluoro-3-nitrobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications. The presence of both bromine and fluorine atoms allows for selective functionalization and coupling reactions, which are not possible with similar compounds lacking these substituents .
属性
IUPAC Name |
2-bromo-6-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZANBTJXHQEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397650.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![(2S,4S)-4-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397658.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(3-chloro[1,1'-biphenyl]-4-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397659.png)
![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)





![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
